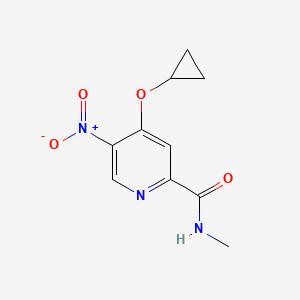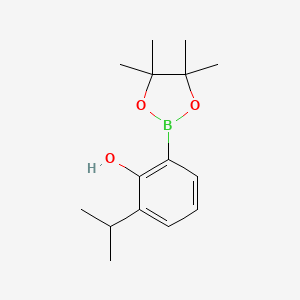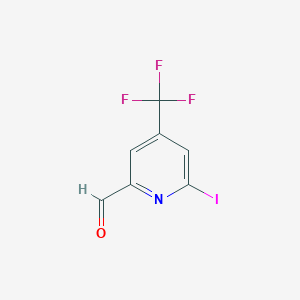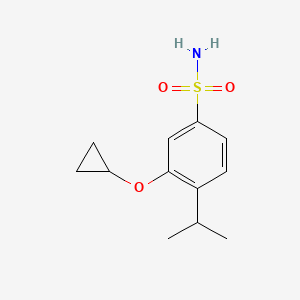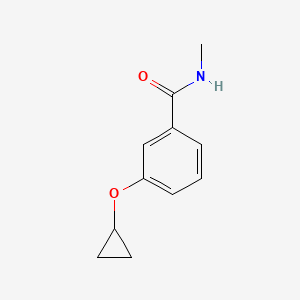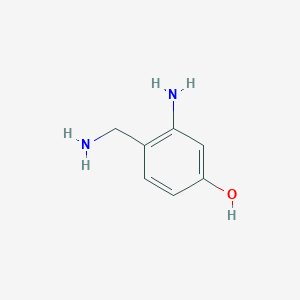
3-Amino-4-(aminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It contains a phenol group substituted with an amino group at the 3-position and an aminomethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Amino-4-(aminomethyl)phenol involves the Petasis borono-Mannich reaction. This reaction utilizes salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst. The reaction conditions are mild, and the process yields high amounts of the desired product in a short time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the Petasis borono-Mannich reaction can be scaled up for industrial applications. The use of magnetic nanoparticles as a catalyst offers advantages such as reusability and good functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(aminomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
3-Amino-4-(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its use in developing pharmaceuticals with antibacterial and antimalarial properties.
Industry: Utilized in the production of hair dye couplers, heat-curable thermosetting surface coatings, and corrosion-inhibiting coatings
Mechanism of Action
The mechanism of action of 3-Amino-4-(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to antimicrobial, anti-inflammatory, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the aminomethyl group.
3-Aminophenol: Similar structure but lacks the aminomethyl group.
4-Hydroxybenzylamine: Similar structure but with a different substitution pattern
Uniqueness
3-Amino-4-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-amino-4-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4,8-9H2 |
InChI Key |
ZLPOELJMCUVSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




